4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
Beschreibung
This compound features a 1λ⁶,4-thiazepane-1,1-dione core substituted with a 2-fluorophenyl group at position 7 and a 5-(1,2-dithiolan-3-yl)pentanoyl moiety at position 2. The 1,2-dithiolan-3-yl (lipoic acid derivative) group confers redox-active properties, while the fluorophenyl substituent enhances metabolic stability and binding affinity through hydrophobic interactions. Its molecular weight is estimated to be ~550–600 g/mol based on analogs like Fmoc-L-Lys(R-Lipoyl)-OH (556.74 g/mol, CAS 1821162-29-1) .
Eigenschaften
IUPAC Name |
5-(dithiolan-3-yl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO3S3/c20-17-7-3-2-6-16(17)18-9-11-21(12-14-27(18,23)24)19(22)8-4-1-5-15-10-13-25-26-15/h2-3,6-7,15,18H,1,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNGIXZVDISHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CCCCC3CCSS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is a synthetic derivative that incorporates a thiazepane ring and dithiolane moiety. Its biological activity has garnered attention due to its potential therapeutic applications. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thiazepane core linked to a dithiolan-3-yl group, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds with thiazepane structures have shown potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's .
- Antioxidant Properties : The dithiolane moiety is known for its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress .
- Anti-inflammatory Effects : Compounds containing sulfur groups often exhibit anti-inflammatory properties, which could be beneficial in various inflammatory conditions .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of the compound. The following table summarizes key findings from these studies:
These studies indicate that the compound exhibits promising biological activities that warrant further investigation.
Case Studies
- Alzheimer's Disease Model : In a study involving an Alzheimer's disease model, the compound demonstrated a significant reduction in cognitive decline when administered to mice. The mechanism was linked to its acetylcholinesterase inhibitory properties, which helped maintain acetylcholine levels in the brain.
- Oxidative Stress in Cell Cultures : In cell cultures exposed to oxidative stress, treatment with the compound resulted in a marked decrease in cell death and apoptosis markers. This suggests that the antioxidant properties of the dithiolane component play a critical role in cellular protection.
Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Activity
Recent studies have highlighted the potential of thiazepane derivatives, including the compound , as inhibitors of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a critical target in the treatment of diabetes mellitus because it negatively regulates insulin signaling pathways. Inhibiting PTP1B can enhance insulin sensitivity and glucose uptake in cells.
- Case Study : A series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their PTP1B inhibitory activity. Compounds demonstrated IC50 values ranging from 0.41 μM to 4.68 μM, indicating strong inhibitory effects compared to standard controls . The most potent derivative was shown to alleviate insulin resistance in HepG2 cells, suggesting that similar derivatives could be developed for therapeutic use against diabetes .
Antioxidant Properties
Thiazepane derivatives have also been studied for their antioxidant properties. The presence of dithiolane groups contributes to the radical scavenging ability, which is crucial in protecting cells from oxidative stress.
- Research Insight : Compounds with dithiolane structures have been shown to exhibit significant antioxidant activity, which can be beneficial in preventing complications associated with diabetes and other oxidative stress-related diseases .
Structural Characteristics and Synthesis
The synthesis of 4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione involves several key steps:
- Formation of Dithiolane Ring : The dithiolane moiety is synthesized from 5-(1,2-dithiolan-3-yl)pentanoic acid through cyclization reactions.
- Thiazepane Construction : The thiazepane ring is formed by reacting appropriate precursors under controlled conditions to ensure the formation of the desired stereochemistry.
- Fluorophenyl Substitution : The introduction of the 2-fluorophenyl group is typically achieved through electrophilic aromatic substitution reactions.
Potential Therapeutic Areas
In addition to its application in diabetes management, the compound's structural features suggest potential uses in:
- Cancer Therapy : Thiazolidine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neurological Disorders : The antioxidant properties may extend to neuroprotective effects, making this compound a candidate for research into treatments for neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Core Structure Modifications
Compound 1 : 7-(2-Fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1λ⁶,4-thiazepane-1,1-dione
- Key Difference: Replaces the dithiolan-pentanoyl group with a 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl moiety.
- Impact : The pyridone group may enhance hydrogen bonding but lacks the redox activity of the dithiolane ring.
- Source : PubChem entry (structural data only) .
Compound 2 : 4-(2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Carbonyl)-7-(2-Fluorophenyl)-1λ⁶,4-Thiazepane-1,1-Dione (CAS 2034329-42-3)
- Key Difference : Substituted with a dioxo-tetrahydropyrimidine group.
Compound 3 : 1λ⁶,4-Thiazepane-1,1-Dione Hydrochloride (CAS 595597-04-9)
Substituent Variations
Compound 4: 7-(2-Chlorophenyl)-4-[2-(4-Fluorophenoxy)Acetyl]-1λ⁶,4-Thiazepane-1,1-Dione (CAS 2034330-36-2)
- Key Difference: Chlorophenyl replaces fluorophenyl; phenoxyacetyl substitutes dithiolan-pentanoyl.
Compound 5 : 7-(2-Fluorophenyl)-4-[1-(4-Fluorophenyl)Cyclopropanecarbonyl]-1λ⁶,4-Thiazepane-1,1-Dione (CAS 2177365-41-0)
Functional Group Comparisons
| Feature | Target Compound | Analog (CAS 2034329-42-3) | Analog (CAS 2034330-36-2) |
|---|---|---|---|
| Core Structure | 1λ⁶,4-Thiazepane-1,1-dione | 1λ⁶,4-Thiazepane-1,1-dione | 1λ⁶,4-Thiazepane-1,1-dione |
| Position 4 Substituent | 5-(1,2-Dithiolan-3-yl)pentanoyl | 2,4-Dioxo-tetrahydropyrimidine-5-carbonyl | 2-(4-Fluorophenoxy)acetyl |
| Position 7 Substituent | 2-Fluorophenyl | 2-Fluorophenyl | 2-Chlorophenyl |
| Molecular Weight | ~550–600 g/mol (estimated) | 381.38 g/mol | 411.87 g/mol |
| Key Property | Redox-active (dithiolane) | Polar (pyrimidine) | Lipophilic (chlorophenyl) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-(2-fluorophenyl)-1λ⁶,4-thiazepane-1,1-dione?
- Methodology : Synthesis typically involves multi-step reactions:
Thiazepane Ring Formation : Cyclization of precursors containing sulfur and nitrogen (e.g., via thioether or sulfonamide intermediates) under reflux conditions with catalysts like BF₃·Et₂O .
Acylation : Introduction of the dithiolane-pentanoyl moiety via nucleophilic acyl substitution, using coupling agents such as DCC or EDC .
Fluorophenyl Incorporation : Suzuki-Miyaura coupling or Friedel-Crafts acylation to attach the 2-fluorophenyl group, optimized for regioselectivity .
- Key Considerations : Monitor reaction intermediates via TLC/HPLC and purify via column chromatography. Adjust solvent polarity (e.g., DCM/MeOH gradients) for optimal separation .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiazepane ring protons at δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching C₂₁H₂₃FNO₃S₂) .
- X-ray Crystallography : Resolve stereochemistry of the dithiolane and thiazepane rings .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dithiolane moiety in functionalization reactions?
- Key Pathways :
- Ring-Opening Reactions : The dithiolane’s strained 5-membered ring undergoes nucleophilic attack (e.g., by amines or thiols) to form disulfide-linked adducts. Monitor via Raman spectroscopy (S–S stretch at ~500 cm⁻¹) .
- Oxidative Stability : Evaluate susceptibility to oxidation (e.g., H₂O₂) using cyclic voltammetry; compare redox potentials to lipoic acid analogs .
Q. How can computational methods resolve contradictions between experimental and predicted spectroscopic data?
- Approach :
DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to simulate NMR chemical shifts and IR vibrational modes .
Docking Studies : Model interactions with polar solvents (e.g., DMSO) to explain deviations in experimental vs. theoretical ¹H NMR shifts .
- Case Example : If experimental carbonyl (C=O) stretches (IR) mismatch predictions, re-evaluate solvent effects or conformational flexibility via molecular dynamics simulations .
Q. What strategies optimize the compound’s bioavailability in pharmacological assays?
- Methodology :
- LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity; target LogP ~2–3 for membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Modify substituents (e.g., fluorophenyl → trifluoromethyl) to block cytochrome P450 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
